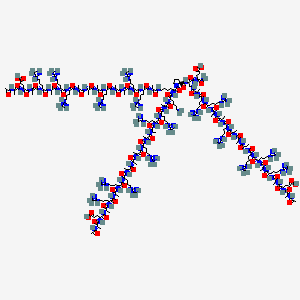
166798-69-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number “166798-69-2” is known as Proadrenomedullin (45-92), human . It is an intermediate region fragment of proadrenomedullin (MR-proADM) containing 45-92 amino acids . It is not to be used for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The molecular formula of Proadrenomedullin (45-92), human is C215H359N67O73S2 . The molecular weight is 5114.76 . The sequence of amino acids in this peptide is ELRMSSSYPTGLADVKAGPAQTLIRPQDMKGASRSPEDSSPDAARIRV .
Physical And Chemical Properties Analysis
Proadrenomedullin (45-92), human appears as a white or off-white lyophilized powder . It is soluble in DMSO . It should be stored in a cool and dry place and at 2-8°C for short term (days to weeks) or at -20°C for long term (months to years) .
Aplicaciones Científicas De Investigación
Programming Productivity and Frameworks
Scientific software frameworks have evolved to address the challenges in developing, using, and maintaining scientific applications. Unlike traditional scientific software written from scratch in languages like C and Fortran, modern frameworks allow rapid assembly of new applications from existing libraries. This evolution in scientific frameworks aids in both adapting existing applications to grid computing and developing new applications from the ground up, significantly improving programming productivity in scientific research (Appelbe et al., 2007).
Licensing and Reproducible Research
The open licensing of scientific innovation plays a pivotal role in reproducible research. The Reproducible Research Standard (RRS) proposed by Stodden ensures attribution and facilitates the sharing of all components of scientific scholarship, which include code, data structures, experimental design, and documentation. This standard promotes reproducible scientific investigations and encourages greater collaboration and community engagement in scientific learning and discovery (Stodden, 2009).
Enhancing Scientific Productivity
Research into the scientific productivity of academic inventors reveals a strong, positive relationship between patenting and publishing, even in basic science. This relationship is particularly strong when patents are owned by business partners rather than individual scientists or universities, indicating that solid links with industry can enhance scientific productivity (Breschi et al., 2007).
Improving Data Sharing and Management
Efficient data sharing and management are crucial in the 21st-century scientific research landscape. Studies indicate that while researchers are satisfied with the initial and short-term aspects of data management, long-term data preservation remains a significant challenge. Organizations often do not provide adequate support for data management, which impedes effective data sharing and preservation. Addressing these barriers is essential for enhancing the reliability and efficiency of scientific research (Tenopir et al., 2011).
Propiedades
Número CAS |
166798-69-2 |
|---|---|
Fórmula molecular |
C₂₁₅H₃₅₉N₆₇O₇₃S₂ |
Peso molecular |
5114.76 |
Secuencia |
One Letter Code: ELRMSSSYPTGLADVKAGPAQTLIRPQDMKGASRSPEDSSPDAARIRV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)


